2-(naphthalen-2-yloxy)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(Naphthalen-2-yloxy)-N-(3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring and a nitrophenyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-(3-nitrophenyl)acetamide typically involves the reaction of 2-naphthol with 3-nitroaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate acetic acid ester, which subsequently undergoes nucleophilic substitution to form the final acetamide product. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yloxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones
Reduction: Formation of 2-(naphthalen-2-yloxy)-N-(3-aminophenyl)acetamide
Substitution: Formation of various substituted acetamides depending on the nucleophile used
Scientific Research Applications
2-(Naphthalen-2-yloxy)-N-(3-nitrophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The naphthalene ring contributes to the compound’s ability to intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yloxy)-N-(4-nitrophenyl)acetamide
- 2-(Naphthalen-2-yloxy)-N-(3-chlorophenyl)acetamide
- 2-(Naphthalen-2-yloxy)-N-(3-methylphenyl)acetamide
Uniqueness
2-(Naphthalen-2-yloxy)-N-(3-nitrophenyl)acetamide is unique due to the presence of both a nitrophenyl group and a naphthalene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H14N2O4 |
---|---|
Molecular Weight |
322.3g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-15-6-3-7-16(11-15)20(22)23)12-24-17-9-8-13-4-1-2-5-14(13)10-17/h1-11H,12H2,(H,19,21) |
InChI Key |
MWCLATJWMYNHCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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